

Spectroscopic data of Ethylbromopyruvate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Ethylbromopyruvate*

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Spectroscopic Data of Ethyl Bromopyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethyl bromopyruvate ($C_5H_7BrO_3$), a key reagent in various synthetic and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for ethyl bromopyruvate is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.4	Quartet	2H	-OCH ₂ CH ₃
~4.0	Singlet	2H	BrCH ₂ -
~1.4	Triplet	3H	-OCH ₂ CH ₃

¹³C NMR (Carbon-13 NMR) Data[[1](#)]

Chemical Shift (δ) ppm	Assignment
~189	C=O (Ketone)
~162	C=O (Ester)
~63	-OCH ₂ CH ₃
~35	BrCH ₂ -
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode
~1740-1720	C=O Stretch (Ester and Ketone)
~1200-1100	C-O Stretch (Ester)
~700-600	C-Br Stretch

Mass Spectrometry (MS)

m/z	Interpretation
194/196	$[M]^+$ Molecular ion (presence of Br isotopes)
121	$[M - Br]^+$
149/151	$[M - OCH_2CH_3]^+$
29	$[CH_2CH_3]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of ethyl bromopyruvate.

Materials:

- Ethyl bromopyruvate
- Deuterated chloroform ($CDCl_3$)
- NMR tube (5 mm)
- Pasteur pipette
- Glass wool

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of ethyl bromopyruvate.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[5\]](#)

- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H) as a reference.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Identify and label the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of neat ethyl bromopyruvate.

Materials:

- Ethyl bromopyruvate
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

- Pasteur pipette
- Acetone or dichloromethane for cleaning

Procedure:

- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of acetone or dichloromethane and allow them to dry completely.[6][7] Handle the plates by their edges to avoid moisture contamination from fingerprints.[7]
 - Using a Pasteur pipette, place one to two drops of neat ethyl bromopyruvate onto the center of one salt plate.[6][8]
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6][8]
- Instrument Setup:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
- Data Processing:
 - Identify and label the major absorption bands in the spectrum.
 - Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of ethyl bromopyruvate.

Materials:

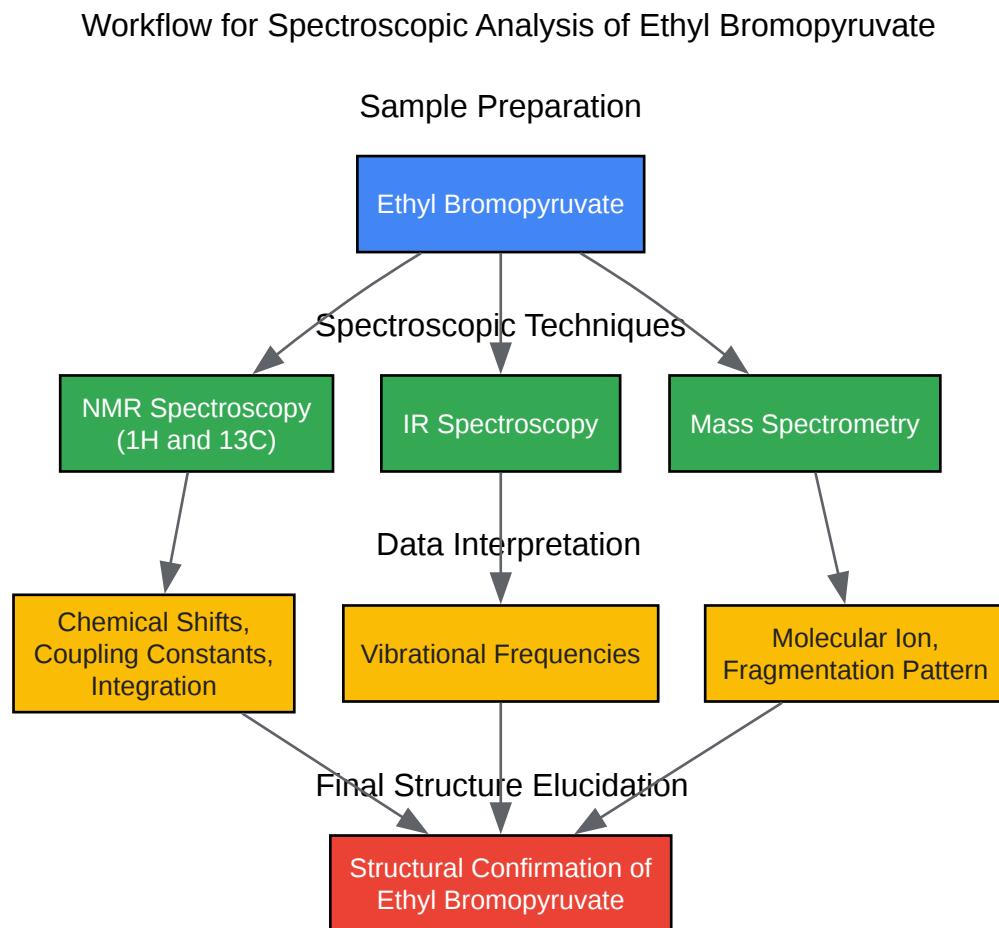
- Ethyl bromopyruvate
- Microsyringe or other suitable sample introduction tool

Procedure:

- Sample Introduction:
 - Introduce a small amount of the volatile liquid sample into the mass spectrometer's ion source.[\[9\]](#)[\[10\]](#) For volatile liquids, this can be done via a heated direct insertion probe or through the gas chromatography (GC) inlet.
- Instrument Setup:
 - The ion source is typically set to electron ionization (EI) mode with an electron energy of 70 eV.[\[11\]](#)
- Data Acquisition:
 - The vaporized sample molecules are bombarded with electrons, causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Processing:
 - The resulting mass spectrum is plotted as relative intensity versus m/z.
 - Identify the molecular ion peak, which corresponds to the molecular weight of the compound. Note the isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br).
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

Workflow Visualization

The logical workflow for the complete spectroscopic analysis of ethyl bromopyruvate is illustrated in the diagram below.



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